Zinc(2+) neoundecanoate Zinc(2+) neoundecanoate
Brand Name: Vulcanchem
CAS No.: 93918-29-7
VCID: VC16965927
InChI: InChI=1S/2C11H22O2.Zn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2
SMILES:
Molecular Formula: C22H42O4Zn
Molecular Weight: 435.9 g/mol

Zinc(2+) neoundecanoate

CAS No.: 93918-29-7

Cat. No.: VC16965927

Molecular Formula: C22H42O4Zn

Molecular Weight: 435.9 g/mol

* For research use only. Not for human or veterinary use.

Zinc(2+) neoundecanoate - 93918-29-7

Specification

CAS No. 93918-29-7
Molecular Formula C22H42O4Zn
Molecular Weight 435.9 g/mol
IUPAC Name zinc;8,8-dimethylnonanoate
Standard InChI InChI=1S/2C11H22O2.Zn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2
Standard InChI Key YHGLOVXXDHCZLV-UHFFFAOYSA-L
Canonical SMILES CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Zn+2]

Introduction

Chemical Composition and Structural Characteristics

Zinc(2+) neodecanoate is an organometallic compound with the molecular formula C20H38O4Zn\text{C}_{20}\text{H}_{38}\text{O}_4\text{Zn} and a molecular weight of 407.89 g/mol . Its structure consists of a zinc ion (Zn2+\text{Zn}^{2+}) coordinated with two neodecanoate ligands, which are branched-chain carboxylic acids (C10H19COO\text{C}_{10}\text{H}_{19}\text{COO}^-) . The branching at the 3,3,5,5 positions of the neodecanoic acid moiety confers steric hindrance, enhancing the compound’s solubility in nonpolar solvents and thermal stability .

Molecular Configuration

The IUPAC name zinc; 3,3,5,5-tetramethylhexanoate reflects its branched alkyl chains . X-ray crystallography studies of analogous zinc carboxylates suggest an octahedral coordination geometry around the zinc center, though experimental data specific to zinc neodecanoate remains limited . The compound’s hydrophobic nature arises from the alkyl groups, making it immiscible with water but soluble in organic media like mineral spirits .

Physical and Chemical Properties

Zinc neodecanoate exhibits distinct physical properties that vary slightly across commercial formulations. Key parameters include:

PropertyValue/RangeSource
AppearanceBrown liquid or pale solid
Density1.05–1.16 g/mL
Boiling Point165°C
Flash Point102°C
Solubility in WaterImmiscible
Viscosity (20°C)≤25,000 cP
Zinc Content17.5–19.0%

The disparity in reported appearances (liquid vs. solid) likely stems from differences in solvent content or purification methods . For instance, REAXIS® C616, a commercial formulation, is a liquid with a Gardner color rating ≤5, whereas technical-grade variants may solidify at room temperature .

Synthesis and Industrial Production

The synthesis of zinc neodecanoate typically involves the reaction of neodecanoic acid with zinc oxide or zinc hydroxide under controlled conditions:

2C10H19COOH+ZnOZn(C10H19COO)2+H2O2 \text{C}_{10}\text{H}_{19}\text{COOH} + \text{ZnO} \rightarrow \text{Zn}(\text{C}_{10}\text{H}_{19}\text{COO})_2 + \text{H}_2\text{O}

This metathesis reaction proceeds in an anhydrous solvent to prevent hydrolysis . American Elements and Reaxis Inc. employ proprietary processes to achieve high-purity batches (>95%) tailored for specific applications, such as low-viscosity catalysts for polyurethanes .

Industrial Applications

Rubber Vulcanization

In rubber processing, zinc neodecanoate acts as a secondary accelerator, reducing vulcanization time by 15–20% compared to stearate-based alternatives . It facilitates sulfur cross-linking in natural and synthetic rubbers, enhancing tensile strength (up to 18 MPa) and elasticity. The compound’s branched structure minimizes migration to the rubber surface, improving long-term stability .

Polyurethane Catalysis

REAXIS® C616 exemplifies its role in polyurethane systems, where it catalyzes allophanate and biuret cross-linking reactions without accelerating urethane formation . This selectivity allows formulators to combine it with bismuth catalysts (e.g., REAXIS® C716LV) for balanced curing profiles. Its low toxicity (compared to organotins) makes it preferable in adhesives and coatings for food-contact applications .

Emerging Uses

  • Solar Energy: Zinc neodecanoate’s UV stability and non-aqueous solubility suit it for photovoltaic cell encapsulation .

  • Water Treatment: Preliminary studies suggest efficacy as a biocide in cooling towers, though further validation is needed .

RegionApproval StatusReference
US (TSCA)Listed
EU (REACH)Compliant
ChinaIECSC Listed

Notably, its inclusion in FDA’s Indirect Additives list (21 CFR §178.2010) permits limited use in food-contact polymers .

Research Frontiers

Recent studies focus on optimizing ligand architectures to enhance catalytic efficiency. For example, modifying the alkyl chain length could improve compatibility with bio-based polyols . Computational modeling is also being used to predict zinc neodecanoate’s behavior in multiphase systems, potentially unlocking novel applications in energy storage.

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